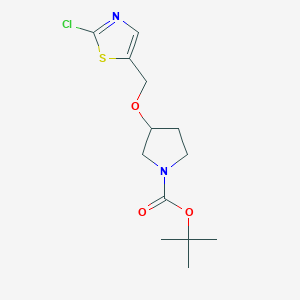
tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H19ClN2O3S and its molecular weight is 318.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine-1-carboxylate, also known as (S)-3-(2-Chloro-thiazol-5-ylmethoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Chemical Formula : C13H19ClN2O3S
- CAS Number : 113559-02-7
- Molecular Weight : 302.81 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with chlorothiazole compounds. The synthetic routes often focus on optimizing yields and purity while minimizing by-products.
Anti-inflammatory Properties
Research indicates that compounds similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine have demonstrated anti-inflammatory activities. For example, studies on pyrrolidine derivatives have shown dual inhibitory effects on prostaglandin and leukotriene synthesis, which are crucial mediators in inflammatory responses. These compounds exhibited anti-inflammatory effects comparable to indomethacin but with a wider safety margin due to reduced ulcerogenic effects .
Antimicrobial Activity
The thiazole moiety in the compound is known for its antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit significant activity against various bacterial strains, suggesting that tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine could possess similar antimicrobial effects. Specific studies focusing on chlorothiazole derivatives have shown efficacy against gram-positive and gram-negative bacteria .
Insecticidal Activity
The biological activity of related compounds such as chlorfenapyr, a pyrrole insecticide, indicates that structures similar to tert-butyl 3-((2-chlorothiazol-5-yl)methoxy)pyrrolidine may disrupt metabolic pathways in insects, leading to toxicity without cross-resistance to neurotoxic insecticides. This suggests potential applications in pest control .
Case Studies
Properties
Molecular Formula |
C13H19ClN2O3S |
|---|---|
Molecular Weight |
318.82 g/mol |
IUPAC Name |
tert-butyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19ClN2O3S/c1-13(2,3)19-12(17)16-5-4-9(7-16)18-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3 |
InChI Key |
KWKKTUFKBVKDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















